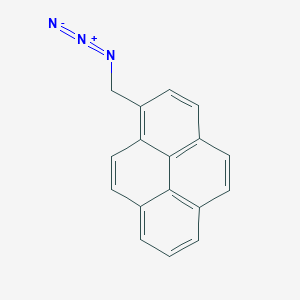

1-(Azidomethyl)pyren

Übersicht

Beschreibung

1-(Azidomethyl)pyrene is a fluorescent dye . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of 1-(Azidomethyl)pyrene involves various analytical charts that can be searched on each product detail page .Molecular Structure Analysis

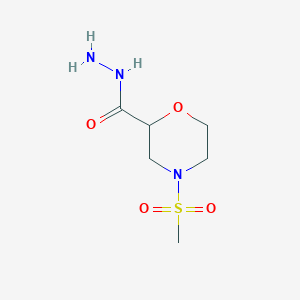

The molecular formula of 1-(Azidomethyl)pyrene is C17H11N3 . Its molecular weight is 257.30 .Chemical Reactions Analysis

1-(Azidomethyl)pyrene contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

1-(Azidomethyl)pyrene is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C under inert gas . The compound is air sensitive and heat sensitive . Its appearance is a light orange to yellow to green powder to crystal . The elemental analysis (Nitrogen) is 15.50 to 17.00% . The melting point is 66.0 to 70.0 °C .Wissenschaftliche Forschungsanwendungen

Chemosensoren: Fluoreszierende Erkennung

Diese Verbindung wird bei der Synthese von fluoreszierenden Chemosensoren zur Detektion von Übergangsmetallionen verwendet, die Anwendungen in der Umweltüberwachung und Industrie haben .

Materialchemie: Synthese von substituierten Pyrenen

Der Pyren-Kern, ein Teil der Struktur von 1-(Azidomethyl)pyren, ist in der Materialchemie aufgrund seiner photophysikalischen und elektronischen Eigenschaften wertvoll .

Photosensibilisatoren: In-vitro-Modulation

Ein neuartiges Pyrenderivat wurde synthetisiert und hat sich in In-vitro-Tests als wirksames Merkmal als Photosensibilisator erwiesen, was auf potenzielle medizinische Anwendungen hindeutet .

Wirkmechanismus

Target of Action

1-(Azidomethyl)pyrene is a fluorescent dye . It is primarily used as a click chemistry reagent . The primary targets of this compound are molecules containing alkyne groups .

Mode of Action

The compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . In addition to CuAAC, 1-(Azidomethyl)pyrene can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Pharmacokinetics

It is known that the compound is a solid at 20°c and should be stored at 0-10°c under inert gas . It is also known to be air and heat sensitive .

Result of Action

The result of the action of 1-(Azidomethyl)pyrene is the formation of a covalent bond between the azide group of the compound and the alkyne group of another molecule. This reaction results in the creation of a new molecule with a triazole ring, which can be used for various purposes, such as the creation of complex molecular architectures in drug design and materials science .

Action Environment

The action of 1-(Azidomethyl)pyrene is influenced by environmental factors such as temperature and the presence of inert gas . The compound is air and heat sensitive, indicating that it should be handled and stored carefully to maintain its stability and efficacy .

Safety and Hazards

1-(Azidomethyl)pyrene should be handled with care. It is recommended to use explosion-proof equipment and avoid shock and friction . Hands and face should be washed before breaks and immediately after handling the product . A local exhaust should be used if dust or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .

Zukünftige Richtungen

1-(Azidomethyl)pyrene has potential applications in the field of photodynamic therapy for targeted cancer treatment . It can also be used in the photodynamic inactivation of microbes, fungi, and viruses . The precise modulation of the photosensitizer can trigger the eradication of bacterial strains .

Biochemische Analyse

Biochemical Properties

1-(Azidomethyl)pyrene plays a crucial role in biochemical reactions, particularly in the field of click chemistry. This compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This reaction is highly specific and efficient, making 1-(Azidomethyl)pyrene a valuable reagent for labeling and tracking biomolecules. Additionally, 1-(Azidomethyl)pyrene can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Cellular Effects

1-(Azidomethyl)pyrene has been shown to influence various cellular processes. As a fluorescent dye, it can be used to visualize and track cellular components. This compound can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For example, 1-(Azidomethyl)pyrene can be used to study carbohydrate-protein interactions by forming covalent and supramolecular conjugates with cyclodextrin-based multivalent glycodisplays . This interaction can impact gene expression and cellular metabolism by altering the availability and activity of key signaling molecules.

Molecular Mechanism

The molecular mechanism of 1-(Azidomethyl)pyrene involves its ability to form covalent bonds with target biomolecules through click chemistry reactions. The azide group in 1-(Azidomethyl)pyrene reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and can be used to label and track specific biomolecules within cells. Additionally, 1-(Azidomethyl)pyrene can undergo strain-promoted alkyne-azide cycloaddition reactions, allowing it to interact with a broader range of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Azidomethyl)pyrene can change over time due to its stability and degradation properties. This compound is sensitive to air and heat, and it should be stored under inert gas conditions to maintain its stability . Over time, 1-(Azidomethyl)pyrene may degrade, leading to changes in its fluorescence properties and reactivity. Long-term studies have shown that the stability of 1-(Azidomethyl)pyrene can be maintained under proper storage conditions, allowing for consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 1-(Azidomethyl)pyrene in animal models can vary with different dosages. At low doses, this compound can be used to label and track specific biomolecules without causing significant toxicity. At higher doses, 1-(Azidomethyl)pyrene may exhibit toxic effects, including disruption of cellular function and induction of oxidative stress. Studies have shown that the threshold for toxic effects varies depending on the animal model and the specific experimental conditions .

Metabolic Pathways

1-(Azidomethyl)pyrene is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic activation of 1-(Azidomethyl)pyrene can result in changes in metabolic flux and alterations in metabolite levels . Additionally, the presence of the azide group allows for specific interactions with other metabolic enzymes, influencing the overall metabolic pathways within cells.

Transport and Distribution

The transport and distribution of 1-(Azidomethyl)pyrene within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 1-(Azidomethyl)pyrene can be affected by its binding to specific proteins and its interactions with cellular membranes . These interactions can influence the overall distribution and activity of 1-(Azidomethyl)pyrene within cells.

Subcellular Localization

1-(Azidomethyl)pyrene exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of the azide group allows for specific interactions with proteins and organelles, leading to its accumulation in certain subcellular locations . The subcellular localization of 1-(Azidomethyl)pyrene can influence its ability to interact with target biomolecules and exert its effects within cells.

Eigenschaften

IUPAC Name |

1-(azidomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3/c18-20-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKXPQFZTSRGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)

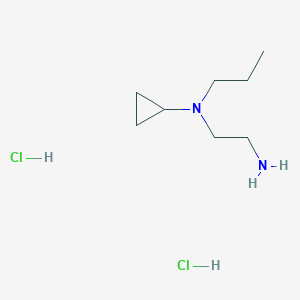

amine hydrochloride](/img/structure/B1382976.png)

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)